molecular formula C20H17BrNP B102925 (Cyanomethyl)triphenylphosphonium bromide CAS No. 15898-47-2

(Cyanomethyl)triphenylphosphonium bromide

Cat. No.: B102925
CAS No.: 15898-47-2
M. Wt: 382.2 g/mol
InChI Key: QBGFELJINDMTMH-UHFFFAOYSA-M
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Description

(Cyanomethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C20H17BrNP and a molecular weight of 382.243 g/mol . It is a phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a cyanomethyl moiety. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Cyanomethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with cyanomethyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: (Cyanomethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • (Triphenylphosphoranylidene)acetonitrile
  • (Cyanomethyl)triphenylphosphonium chloride
  • (Acetonyl)triphenylphosphonium bromide
  • (Ethoxycarbonylmethyl)triphenylphosphonium bromide

Comparison: (Cyanomethyl)triphenylphosphonium bromide is unique due to its cyanomethyl group, which imparts distinct reactivity compared to other triphenylphosphonium compounds. For example, (triphenylphosphoranylidene)acetonitrile is used in similar Wittig reactions but has different steric and electronic properties due to the acetonitrile group .

Biological Activity

(Cyanomethyl)triphenylphosphonium bromide, a phosphonium salt, has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a triphenylphosphonium group attached to a cyanomethyl moiety. This structure allows for unique interactions within biological systems, particularly with cellular membranes and mitochondria. The positive charge of the phosphonium group facilitates its accumulation in mitochondria, where it can exert biological effects.

The mechanism of action of this compound primarily involves:

  • Mitochondrial Targeting : The compound preferentially accumulates in mitochondria due to the high transmembrane potential across mitochondrial membranes. This accumulation disrupts mitochondrial functions, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : By generating ROS, the compound can initiate apoptotic pathways in various cancer cell lines. This effect has been documented in studies involving breast cancer and leukemia cells .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its mechanism may involve disrupting microbial membrane integrity or interfering with metabolic processes within pathogenic cells. Preliminary studies have shown efficacy against various bacterial strains, although further research is needed to establish specific mechanisms and therapeutic potentials.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies demonstrate that this compound induces cell cycle arrest and apoptosis in multiple cancer cell lines, including MCF-7 breast cancer cells and various leukemia cell types .
  • Selectivity for Tumor Cells : The compound shows significant selectivity for cancerous cells over normal cells, attributed to its mitochondrial targeting properties. This selectivity enhances its potential as a therapeutic agent while minimizing collateral damage to healthy tissues .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Breast Cancer Research : A study investigated the effects of the compound on MCF-7 breast cancer cells, demonstrating that it effectively induces apoptosis through ROS generation and mitochondrial dysfunction .
  • Leukemia Treatment : Research involving acute myeloid leukemia (AML) cells showed that treatment with this compound led to significant reductions in cell viability, suggesting potential as a novel therapeutic agent for AML patients .
  • Antimicrobial Efficacy : In a comparative study against various bacterial strains, this compound exhibited notable antimicrobial activity, supporting its potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other phosphonium compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundTriphenylphosphonium + cyanomethylAntimicrobial, anticancer
(2-Cyanoethyl)triphenylphosphonium bromideTriphenylphosphonium + cyanoethylAnticancer; less mitochondrial targeting
(2-Cyanoethyl)triethylphosphonium bromideTriethylphosphonium + cyanoethylLimited biological activity

This table illustrates that while similar compounds exist, the unique structure of this compound enhances its efficacy in targeting mitochondria and inducing apoptosis.

Properties

IUPAC Name

cyanomethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGFELJINDMTMH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473317
Record name (Cyanomethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15898-47-2
Record name (Cyanomethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (CYANOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of PPh3 (1.57 g, 5.99 mmol) in Et2O (30 mL) was added BrCH2CN (0.42 mL, 6.0 mmol). The reaction was stirred at reflux for 17 hours. The solvent was removed under reduced pressure, the residue was suction filtered from a small portion of ice-cold Et2O, and washed with a small amount of cold Et2O, giving the phosphonium salt as a white powder (1.05 g, 2.74 mmol, 46%). 1H NMR (CDCl3) δ 6.39 (d, 2H, J=15.3 Hz), 7.69-7.76 (m, 6H), 7.82-7.87 (m, 3H), 7.96-8.03 (m, 6H).
Name
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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